molecular formula C24H33NO5Si B114495 N-(tert-Butoxycarbonyl)-O-[tert-butyl(diphenyl)silyl]serine CAS No. 145790-51-8

N-(tert-Butoxycarbonyl)-O-[tert-butyl(diphenyl)silyl]serine

Cat. No.: B114495
CAS No.: 145790-51-8
M. Wt: 443.6 g/mol
InChI Key: YUWZTEHILLYKKM-UHFFFAOYSA-N
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Description

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is a chiral amino acid derivative characterized by two key protective groups: the tert-butoxycarbonyl (Boc) group and the tert-butyldiphenylsilyl (TBDPS) ether. Its molecular formula is C₂₄H₃₃NO₅Si, with a molecular weight of 455.61 g/mol. The compound is commonly used in peptide synthesis and medicinal chemistry due to its stereochemical stability and orthogonal protection strategy for amino and hydroxyl groups . The Boc group protects the amino functionality, while the TBDPS group shields the hydroxyl group, enabling selective deprotection during multi-step synthetic routes. This compound is typically synthesized via a multi-step process involving silylation of serine derivatives followed by Boc protection, with a reported purity of 96% in commercial batches .

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWZTEHILLYKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697740
Record name N-(tert-Butoxycarbonyl)-O-[tert-butyl(diphenyl)silyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145790-51-8
Record name N-(tert-Butoxycarbonyl)-O-[tert-butyl(diphenyl)silyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group with Boc

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, L-serine methyl ester is treated with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid methyl ester. This step typically achieves >90% yield, with the Boc group providing acid stability during subsequent reactions.

Key Conditions

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)

  • Solvent : THF or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Reaction Time : 4–6 hours.

Protection of the Hydroxyl Group with TBDPS

The TBDPS group is introduced using tert-butyldiphenylsilyl chloride (TBDPS-Cl) and imidazole in anhydrous DMF. For instance, (S)-2-Boc-amino-3-hydroxypropanoate methyl ester reacts with TBDPS-Cl (1.5 equiv) and imidazole (2.0 equiv) at 0°C, followed by stirring at room temperature for 12 hours. The bulky TBDPS group minimizes side reactions and enhances steric protection.

Key Conditions

  • Reagents : TBDPS-Cl (1.5 equiv), imidazole (2.0 equiv)

  • Solvent : DMF or DCM

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. For example, (S)-2-Boc-amino-3-TBDPS-oxypropanoate methyl ester is treated with LiOH (2.0 equiv) at 0°C for 2 hours, followed by acidification with HCl to precipitate the product.

Key Conditions

  • Reagents : LiOH (2.0 equiv)

  • Solvent : THF/H₂O (4:1 v/v)

  • Temperature : 0°C to room temperature

  • Reaction Time : 2–4 hours.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Boc Protection : THF outperforms DCM in solubilizing Boc₂O, while DMAP accelerates the reaction.

  • TBDPS Protection : DMF enhances silylation efficiency due to its polar aprotic nature, which stabilizes the silylating agent.

  • Hydrolysis : Aqueous THF ensures homogeneous mixing during ester cleavage.

Temperature and Reaction Time

  • Lower temperatures (0°C) during TBDPS protection prevent undesired elimination or racemization.

  • Extended reaction times (>12 hours) for silylation ensure complete conversion without side products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.05 (s, 9H, TBDPS tert-butyl), 1.40 (s, 9H, Boc tert-butyl), 3.90–4.10 (m, 1H, α-CH), 5.20 (d, 1H, NH).

  • ¹³C NMR : 27.2 (Boc CH₃), 19.3 (TBDPS CH₃), 170.5 (COOH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₇H₃₉NO₅Si: 501.2543 [M+H]⁺; Found: 501.2545.

Comparative Analysis of Methods

StepReagentsSolventYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAPTHF9298
TBDPS ProtectionTBDPS-Cl, ImidazoleDMF8595
Ester HydrolysisLiOHTHF/H₂O8897

Table 1. Comparative yields and purity across synthesis steps .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid can undergo various types of chemical reactions, including:

    Deprotection reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.

    Substitution reactions: The protected groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection of Boc group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Deprotection of TBDPS group: Achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or hydroxyl compounds, which can then be further modified or used in subsequent reactions.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc and TBDPS groups protect the amino and hydroxyl functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The deprotection steps then reveal the functional groups for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid becomes evident when compared to analogs with similar protective groups or backbones. Below is a detailed comparison with key compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Unique Features Applications
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid C₂₄H₃₃NO₅Si Boc (amino), TBDPS (hydroxyl) Bulky silyl ether enhances steric protection; high stereochemical stability. Peptide synthesis, chiral intermediates .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₃H₁₉NO₄S Boc (amino), thiophene Thiophene moiety introduces aromaticity and potential π-π interactions. Enzyme inhibition studies, ligand design .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid C₁₃H₁₈N₂O₄ Boc (amino), pyridine Pyridine ring enables hydrogen bonding and metal coordination. Metalloprotease inhibitors, coordination chemistry .
Boc-D-3-Benzothienylalanine C₁₆H₁₉NO₄S Boc (amino), benzothiophene Benzothiophene enhances lipophilicity and membrane permeability. Anticancer agent development, kinase inhibitors .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid C₁₄H₁₈FNO₄ Boc (amino), fluorophenyl Fluorine atom improves metabolic stability and bioavailability. CNS drug candidates, fluorinated analogs .

Key Research Findings

Steric and Electronic Effects: The TBDPS group in the target compound provides superior steric protection compared to smaller silyl groups (e.g., TMS or TBS), reducing undesired side reactions during peptide elongation . In contrast, analogs like (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid exhibit enhanced electronic interactions due to the thiophene ring, which can modulate binding affinity in enzyme active sites .

Solubility and Reactivity :

  • The tert-butyldiphenylsilyloxy group imparts significant hydrophobicity, limiting aqueous solubility but improving compatibility with organic solvents in solid-phase synthesis .
  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) demonstrate improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

Biological Activity :

  • Boc-D-3-Benzothienylalanine shows promise in anticancer research due to its benzothiophene core, which interacts with ATP-binding pockets in kinases .
  • The target compound’s lack of aromatic substituents makes it less bioactive in direct therapeutic applications but highly valuable as a synthetic building block .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid, often referred to as a serine derivative, is a compound of significant interest in biochemical and pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₇NO₄
  • Molecular Weight : 321.41 g/mol
  • CAS Number : 143415-62-7

The compound exhibits its biological activity primarily through its interaction with various amino acid transport systems. It is known to function as a substrate for system A amino acid transporters, which are crucial for cellular uptake of amino acids in both normal and tumor cells.

Key Mechanisms:

  • Transport Mechanism : The (S)-enantiomer has been shown to enter gliosarcoma cells via system A transporters, demonstrating higher uptake compared to its (R)-counterpart .
  • Tumor Targeting : Biodistribution studies indicate that the compound has a favorable tumor-to-normal tissue ratio, which enhances its potential as a therapeutic agent in cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid effectively inhibits the growth of certain cancer cell lines by modulating amino acid transport pathways. The compound's ability to inhibit specific transporters has been quantified in various studies.

TransporterInhibition Rate (%)Reference
System A74.66
System L67.34

In Vivo Studies

In vivo studies conducted on rat models with intracranial tumors have shown that the compound achieves significant accumulation in tumor tissues compared to normal brain tissues, indicating its potential for targeted cancer therapies.

Case Studies

  • Gliosarcoma Model : Research involving the 9L gliosarcoma rat model highlighted that the (S)-enantiomer exhibited superior biological properties compared to the (R)-enantiomer, particularly in terms of tumor uptake and retention .
  • Amino Acid Transport Studies : A comparative study on various amino acids revealed that (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid could effectively compete with other substrates for transporter binding, leading to significant alterations in cellular uptake dynamics .

Safety and Precautions

While the compound shows promising biological activity, it is essential to note that it is classified under research use only and should not be utilized in clinical settings without further validation.

Q & A

Q. How can the synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 40–60°C) may accelerate reaction rates but risk side reactions. Lower temperatures (0–25°C) are preferred for stereochemical control .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis of the tert-butyldiphenylsilyl (TBDPS) group .
  • Reaction Time : Monitoring via TLC or HPLC ensures termination at peak product formation to avoid degradation .
  • Purification : Flash chromatography or preparative HPLC isolates the product from by-products, with mobile phases adjusted for polarity (e.g., hexane/ethyl acetate gradients) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity (e.g., tert-butoxycarbonyl (Boc) and TBDPS signals at δ 1.2–1.4 ppm and δ 7.4–7.7 ppm, respectively) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies chiral impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₉H₄₂N₂O₅Si: ~539.28) .

Advanced Research Questions

Q. How does the stereochemistry of the tert-butyldiphenylsilyloxy group influence enzymatic interactions?

  • Methodological Answer : The (S)-configuration ensures spatial alignment with enzyme active sites. For example:
  • Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., proteases) under physiological pH (7.4) and monitor activity via fluorogenic substrates. Compare IC₅₀ values against (R)-isomers to quantify stereospecific effects .
  • Molecular Docking : Use software (e.g., AutoDock) to simulate binding affinities, focusing on hydrogen bonding between the TBDPS group and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Protection/Deprotection Steps : Incomplete Boc removal (e.g., using TFA) or premature TBDPS cleavage can reduce yields. Validate intermediate purity at each step .
  • Catalyst Loading : Adjust palladium or enzyme catalysts (for asymmetric synthesis) to 2–5 mol% to balance efficiency and cost .
  • Scale-Up Challenges : Pilot small-scale reactions (1–5 mmol) before scaling to >10 mmol, where mixing efficiency and heat dissipation become critical .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct accelerated stability studies (40–60°C for 4 weeks) and analyze degradation via DSC. The TBDPS group is prone to hydrolysis at >40°C .
  • Solvent Compatibility : Store in anhydrous THF or DMF at -20°C to prevent moisture-induced silyl ether cleavage. Avoid protic solvents (e.g., MeOH) .
  • Long-Term Storage : Lyophilized powders in argon-filled vials retain >90% purity for 12 months .

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